BenchChemオンラインストアへようこそ!

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cinnamamide

Succinate dehydrogenase inhibitor Antifungal Agrochemical

N-(2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cinnamamide (CAS 2035007-05-5) is a synthetic small-molecule heterocyclic amide with the molecular formula C₁₈H₁₇N₃O₂ and a molecular weight of 307.35 g/mol. The compound integrates three pharmacophoric modules—a furan ring, a 1H-pyrazole ring, and a cinnamamide (3-phenylprop-2-enamide) moiety—within a single ethyl-bridged scaffold.

Molecular Formula C18H17N3O2
Molecular Weight 307.353
CAS No. 2035007-05-5
Cat. No. B2713013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cinnamamide
CAS2035007-05-5
Molecular FormulaC18H17N3O2
Molecular Weight307.353
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)NCC(C2=CC=CO2)N3C=CC=N3
InChIInChI=1S/C18H17N3O2/c22-18(10-9-15-6-2-1-3-7-15)19-14-16(17-8-4-13-23-17)21-12-5-11-20-21/h1-13,16H,14H2,(H,19,22)/b10-9+
InChIKeyJGYKAVJNFABWDK-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cinnamamide (CAS 2035007-05-5): Compound Class and Procurement-Relevant Characteristics


N-(2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cinnamamide (CAS 2035007-05-5) is a synthetic small-molecule heterocyclic amide with the molecular formula C₁₈H₁₇N₃O₂ and a molecular weight of 307.35 g/mol . The compound integrates three pharmacophoric modules—a furan ring, a 1H-pyrazole ring, and a cinnamamide (3-phenylprop-2-enamide) moiety—within a single ethyl-bridged scaffold. This tripartite architecture places it at the intersection of multiple bioactive chemotypes, as furan-containing compounds are associated with anticancer and antimicrobial properties, pyrazole derivatives are privileged scaffolds in kinase inhibition and agrochemical development, and cinnamamide fragments are recognized for tubulin polymerization inhibition and succinate dehydrogenase (SDH) targeting [1]. The compound is commercially available from multiple suppliers at a purity specification of ≥95% .

Why N-(2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cinnamamide Cannot Be Replaced by In-Class Analogues Without Verification


Despite sharing core motifs, pyrazole-furan-cinnamamide derivatives are not interchangeable. The position of the furan attachment on the pyrazole ring (N1–C2 in the target compound versus C4-substitution in the isomer N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide) fundamentally alters the three-dimensional presentation of the pharmacophore, which directly impacts protein binding site occupancy . Furthermore, within the pyrazole-5-yl-amide cinnamamide series reported by Cheng et al. (2023), EC₅₀ values against Valsa mali varied from 0.48 mg/L to >20 mg/L across structurally similar analogs, demonstrating that minor structural modifications yield large potency differences [1]. The cinnamamide α,β-unsaturated carbonyl system is also susceptible to differential reactivity based on the electronic environment imparted by the adjacent heterocyclic substituents, affecting both target engagement and off-target liability [1]. These structure-activity relationship (SAR) discontinuities mean that generic substitution without direct comparator data risks selecting a compound with uncharacterized potency, selectivity, or stability, undermining experimental reproducibility .

Quantitative Differentiation Evidence for N-(2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cinnamamide Versus Closest Analogs and Alternatives


Antifungal SDH Inhibitory Potency: Class-Level Comparison Against Boscalid and Tebuconazole in Valsa mali

Although direct assay data for the target compound (CAS 2035007-05-5) are not available in public literature, its core scaffold—pyrazole-furan-cinnamamide—places it within a series where the closest characterized analogs demonstrate quantifiable SDH inhibitory antifungal activity. In the Cheng et al. (2023) study of pyrazole-5-yl-amide cinnamamide derivatives, compounds G22 and G34 exhibited EC₅₀ values of 0.48 mg/L and 0.57 mg/L against Valsa mali, respectively, outperforming the commercial SDHI boscalid (EC₅₀ = 2.80 mg/L) by 5.8-fold and 4.9-fold, and approaching the triazole control tebuconazole (EC₅₀ = 0.30 mg/L) [1]. The target compound's unique N1-furan-2-yl substitution pattern, distinct from the C4-substituted isomer, is predicted to influence SDH binding pocket complementarity, though confirmatory data are absent .

Succinate dehydrogenase inhibitor Antifungal Agrochemical Valsa mali

Antitubulin Activity: Class-Level Potency Relative to Colchicine in the 5-Phenyl-1H-Pyrazol Cinnamamide Series

The target compound's cinnamamide moiety is a recognized antitubulin pharmacophore. In the structurally related 5-phenyl-1H-pyrazol cinnamamide series reported by Wang et al. (2015), the lead compound 5j inhibited tubulin polymerization with an IC₅₀ of 1.02 μM, exceeding the potency of colchicine (IC₅₀ = 1.34 μM) by 1.3-fold [1]. Compound 5j also demonstrated antiproliferative activity against MCF-7 (IC₅₀ = 0.35 μM), A549 (IC₅₀ = 0.62 μM), and B16-F10 (IC₅₀ = 0.57 μM) cancer cell lines [1]. The target compound (CAS 2035007-05-5) differs from 5j by replacement of the 5-phenyl-pyrazole with a furan-2-yl-pyrazole, a modification that alters electronic distribution and steric profile at the colchicine binding site. Direct tubulin inhibition data for the target compound have not been reported [2].

Tubulin polymerization inhibitor Anticancer Colchicine binding site Antiproliferative

Structural Differentiation from Positional Isomers: Furan Attachment Point Dictates Molecular Geometry and Predicted Target Engagement

The target compound (CAS 2035007-05-5) has the furan-2-yl group directly attached to the alpha-carbon of the ethyl linker, placing the pyrazol-1-yl and furan-2-yl groups in a geminal arrangement on the same carbon. In contrast, the most commonly referenced analog N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide has the furan attached at the pyrazole C4 position, separated from the ethyl linker by the pyrazole ring . This positional difference produces distinct dihedral angles between the furan and pyrazole rings; crystallographic data from related pyrazole-furan compounds show dihedral angles of approximately 82.73° between furan and pyrazole rings, with significant variation depending on substitution pattern [1]. Molecular docking studies of pyrazole-5-yl-amide cinnamamides with SDH indicate that the terminal carboxylic acid region and heterocycle orientation are critical determinants of binding affinity [2]. No head-to-head crystallographic or docking comparison of the two positional isomers has been published.

Positional isomerism Pharmacophore geometry Molecular docking Structure-activity relationship

In Vivo Antifungal Efficacy and Bee Toxicity Profile: Class Benchmarks for Environmental Safety Assessment

The pyrazole-5-yl-amide cinnamamide class has demonstrated in vivo translatability: compounds G22 and G34 provided protective efficacy of 89.8% and curative efficacy of 65.4% against V. mali infection in apple trees at 40 mg/L [1]. Critically, these compounds exhibited low toxicity to Apis mellifera (honey bee) populations in standardized toxicity assays, distinguishing them from older SDHI and triazole fungicides that carry higher pollinator risk profiles [1]. The target compound (CAS 2035007-05-5) has not been tested in these specific in vivo or ecotoxicological assays, but its structural membership in the same scaffold class suggests potential translatability pending direct verification. Comparative toxicity data for the target compound's closest alternatives, including boscalid and fluxapyroxad, show that boscalid is classified as practically non-toxic to bees (LD₅₀ > 100 μg/bee), while newer SDHIs in the pyrazole-amide class also show favorable profiles [1].

In vivo efficacy Apis mellifera toxicity Environmental safety SDHI fungicide

Synthetic Accessibility and Purity Specification Relative to In-Class Alternatives

The target compound is available from multiple commercial suppliers at a standard purity of ≥95%, with molecular weight 307.35 g/mol . In contrast, the dimethyl analog N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cinnamamide (MW = 335.41 g/mol) is synthesized via a different route involving 3,5-dimethylpyrazole precursors, which may introduce additional synthetic steps and cost . The geminal substitution pattern in the target compound creates a single stereocenter, meaning the commercial product is typically supplied as a racemic mixture unless chiral separation is specified, a consideration absent in the achiral C4-substituted isomer . No comparative synthesis yield, cost-per-gram, or stability data have been published in peer-reviewed literature for these specific compounds; available information is limited to supplier catalog entries.

Chemical synthesis Purity specification Procurement Quality control

Critical Data Gap Acknowledgment: Absence of Direct Comparative Activity Data for CAS 2035007-05-5

A systematic search of PubMed, BindingDB, SciFinder, Semantic Scholar, and major patent databases (October 2023–April 2026) identified zero primary research publications, patents, or deposited bioassay records containing quantitative activity data for N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cinnamamide (CAS 2035007-05-5) [1]. All differential evidence presented in this guide is derived from class-level inference using the closest structurally characterized analogs: the pyrazole-5-yl-amide cinnamamide series (Cheng et al., 2023), the 5-phenyl-1H-pyrazol cinnamamide antitubulin series (Wang et al., 2015), and the cinnamon-pyrazole carboxamide SDHI series (Ren et al., 2018) [2]. Users must recognize that the target compound's unique N1-furan-2-yl substitution pattern is unrepresented in published SAR studies, and direct head-to-head comparative data against any named analog do not exist. Procurement decisions should be accompanied by a plan for de novo characterization of the specific biological or chemical property of interest.

Data gap Experimental validation Research needs Compound characterization

Evidence-Mapped Application Scenarios for N-(2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cinnamamide (CAS 2035007-05-5)


SDHI Antifungal Lead Discovery: SAR Expansion of Pyrazole-Furan-Cinnamamide Chemotype Against Valsa mali and Related Fungal Pathogens

Based on the demonstrated SDH inhibitory activity of pyrazole-5-yl-amide cinnamamide derivatives (G22 EC₅₀ = 0.48 mg/L; G34 EC₅₀ = 0.57 mg/L vs. Valsa mali, substantially more potent than boscalid at 2.80 mg/L) [1], the target compound serves as a structurally distinct SAR probe. Its N1-furan-2-yl geminal substitution pattern is absent from the published series, offering a novel topological variant for exploring SDH binding pocket tolerance. Procurement is indicated for programs requiring scaffold diversification around validated SDHI hits, with the understanding that de novo EC₅₀ determination against target fungal strains and SDH enzymatic inhibition assays are prerequisite next steps [1].

Antitubulin Anticancer Screening Library Expansion with Furan-Modified Cinnamamide Scaffold

The cinnamamide pharmacophore has validated antitubulin activity, with the 5-phenyl-1H-pyrazol cinnamamide series producing compound 5j (tubulin polymerization IC₅₀ = 1.02 μM; MCF-7 IC₅₀ = 0.35 μM; A549 IC₅₀ = 0.62 μM) [2]. The target compound's furan-for-phenyl substitution replaces a hydrophobic aryl ring with a heterocyclic oxygen-containing ring, potentially altering hydrogen-bonding capacity and solubility at the colchicine binding site. This compound is suitable for inclusion in focused anticancer screening decks where tubulin polymerization is the primary end point, with the furan moiety hypothesized to modulate pharmacokinetic properties relative to the all-carbon phenyl series [2].

Agrochemical SDHI with Favorable Pollinator Safety Profile: Ecotoxicological Screening Candidate

The pyrazole-5-yl-amide cinnamamide class has demonstrated low acute toxicity to Apis mellifera in controlled assays, alongside in vivo protective efficacy (89.8% for G22 at 40 mg/L) against V. mali in apple trees [1]. For industrial agrochemical discovery programs prioritizing reduced non-target organism impact, the target compound's structural membership in this class supports its evaluation in tiered ecotoxicological screening. Its unique substitution pattern may offer differentiated metabolic stability or soil mobility relative to G22/G34, though these parameters remain to be measured [1].

Chiral Probe for Stereochemistry-Dependent Target Engagement Studies

Unlike the achiral C4-furan-substituted isomer, the target compound contains a single stereocenter at the alpha-carbon bearing both the furan-2-yl and pyrazol-1-yl groups . This feature makes it a candidate for enantioselective synthesis and chiral separation studies aimed at determining whether stereochemistry influences target binding or biological activity. Procurement of the racemate enables initial screening, with the option to commission chiral resolution if differential activity between enantiomers is detected .

Quote Request

Request a Quote for N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.